1H-Benzotriazole-1-methanol, with the chemical formula C₇H₇N₃O and a molecular weight of 149.15 g/mol, is a derivative of benzotriazole. It is characterized by a hydroxymethyl group attached to the benzotriazole framework, which enhances its solubility and reactivity in various chemical environments. The compound is often referred to by its synonym, 1-(Hydroxymethyl)benzotriazole, and it exhibits significant physicochemical properties, including high gastrointestinal absorption and moderate lipophilicity, indicated by its log partition coefficient values ranging from 0.23 to 1.4 .
BTM's primary application in scientific research lies in its ability to act as a:
These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.
The synthesis of 1H-benzotriazole-1-methanol typically involves straightforward methods:
Alternative synthetic routes may also exist but are less documented in current literature.
1H-Benzotriazole-1-methanol has several applications across different fields:
These applications underscore its significance in both industrial and research contexts.
Interaction studies involving 1H-benzotriazole-1-methanol focus on its reactivity with other compounds and biological systems. Notably:
Further research into these interactions could reveal more about its potential therapeutic applications.
Several compounds share structural similarities with 1H-benzotriazole-1-methanol. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
1-Methyl-1H-benzotriazole | 120321-72-4 | 0.79 | Methyl group substitution enhances lipophilicity |
(1-Phenyl-1H-1,2,3-triazol-4-yl)methanol | 103755-58-4 | 0.68 | Incorporates a phenyl group which alters reactivity |
7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid | 155085-55-5 | 0.54 | Contains a carboxylic acid group for enhanced solubility |
2-(1H-Benzo[d][1,2,3]triazol-1-yl)ethanamine hydrochloride | 2690-84-8 | 0.83 | Amino functionalization provides different reactivity |
This comparison illustrates how each compound's unique substituents influence their properties and potential applications.
1H-Benzotriazole-1-methanol is a heterocyclic organic compound with the molecular formula C7H7N3O and a molecular weight of 149.15 grams per mole [1] [2] [3]. The compound consists of a benzotriazole ring system substituted with a hydroxymethyl group at the nitrogen-1 position [1] [4]. The structure features a fused benzene and triazole ring system, where the methanol group (-CH2OH) is attached to the triazole nitrogen [1] [4].
The compound exists with the Chemical Abstracts Service registry number 28539-02-8 and is also known by several synonyms including 1-(Hydroxymethyl)-1H-benzotriazole, benzotriazol-1-ylmethanol, and 1-benzotriazolemethanol [1] [2] [4]. The molecular structure can be represented by the SMILES notation N1(CO)C2=CC=CC=C2N=N1 and the InChI key MXJIHEXYGRXHGP-UHFFFAOYSA-N [1] [3] [4].
Parameter | Value |
---|---|
Molecular Formula | C7H7N3O [1] [2] |
Molecular Weight | 149.15 g/mol [1] [2] |
CAS Registry Number | 28539-02-8 [1] [2] |
InChI Key | MXJIHEXYGRXHGP-UHFFFAOYSA-N [1] [3] |
Exact Mass | 149.058912 g/mol [3] [4] |
Monoisotopic Mass | 149.058912 g/mol [4] |
1H-Benzotriazole-1-methanol presents as a white to almost white powder or crystalline solid under standard conditions [1] [2] [5]. The compound exhibits a melting point range of 148.0 to 152.0 degrees Celsius, with most sources reporting values between 150-152 degrees Celsius [1] [2] [6] [5] [7] [8]. The density of the compound has been calculated at 1.41 ± 0.1 grams per cubic centimeter [1] [2] [3].
The boiling point has been predicted to occur at 340.2 ± 25.0 degrees Celsius under standard atmospheric pressure conditions [1] [2] [3]. The compound demonstrates a predicted flash point of 159.5 degrees Celsius [3]. Additional physical parameters include a predicted logarithmic octanol-water partition coefficient (LogP) of 0.38110 [3] and a vapor pressure of 3.39 × 10⁻⁵ millimeters of mercury at 25 degrees Celsius [3].
Physical Property | Value | Reference |
---|---|---|
Appearance | White to almost white powder/crystal [5] [7] | [5] [7] |
Melting Point | 148.0-152.0°C [1] [2] [5] | [1] [2] [5] |
Density | 1.41 ± 0.1 g/cm³ [1] [2] | [1] [2] |
Boiling Point | 340.2 ± 25.0°C (predicted) [1] [2] | [1] [2] |
Flash Point | 159.5°C [3] | [3] |
Vapor Pressure | 3.39 × 10⁻⁵ mmHg at 25°C [3] | [3] |
Index of Refraction | 1.695 [3] | [3] |
Nuclear magnetic resonance spectroscopy provides detailed structural information for 1H-Benzotriazole-1-methanol [9] [10]. Proton nuclear magnetic resonance (¹H NMR) spectra recorded at 399.65 megahertz in deuterated dimethyl sulfoxide reveal characteristic resonances for the aromatic protons and the methylene group [9] [11]. The spectrum shows aromatic proton signals appearing in the region of 7.4 to 8.1 parts per million, consistent with the benzotriazole ring system [9] [11].
The hydroxymethyl group (-CH2OH) attached to the nitrogen atom displays characteristic chemical shifts, with the methylene protons typically appearing around 6.0 parts per million [9] [11]. The hydroxyl proton shows exchange behavior typical of alcoholic protons [9]. Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule [12], though specific chemical shift values require further detailed analysis for complete assignment.
Mass spectrometric analysis of 1H-Benzotriazole-1-methanol reveals a molecular ion peak at mass-to-charge ratio 149, corresponding to the molecular weight of the compound [9] [11]. The mass spectrum obtained under electron impact conditions at 75 electron volts shows characteristic fragmentation patterns [9] [11]. Significant fragment ions include peaks at mass-to-charge ratios of 119 (base peak, 100% relative intensity), 91 (85.3%), 64 (60.6%), and 63 (32.4%) [9] [11].
The base peak at mass-to-charge ratio 119 corresponds to the loss of the CH2OH group (30 mass units) from the molecular ion, indicating the ready cleavage of the nitrogen-carbon bond [9] [11]. Additional fragmentation involves the benzotriazole ring system, producing characteristic fragments that confirm the molecular structure [9] [11].
Mass-to-Charge Ratio | Relative Intensity (%) | Assignment |
---|---|---|
149 | Molecular ion | [M]⁺ [9] [11] |
119 | 100.0 | [M-CH2OH]⁺ [9] [11] |
91 | 85.3 | Tropylium ion [9] [11] |
64 | 60.6 | Fragment [9] [11] |
63 | 32.4 | Fragment [9] [11] |
Infrared spectroscopy of 1H-Benzotriazole-1-methanol provides information about the functional groups present in the molecule [13]. The spectrum shows characteristic absorption bands that confirm the presence of the hydroxyl group, aromatic ring system, and nitrogen-containing heterocycle [13]. The hydroxyl stretch typically appears in the region around 3200-3600 wave numbers per centimeter, while aromatic carbon-hydrogen stretches occur around 3000-3100 wave numbers per centimeter [13].
The benzotriazole ring system produces characteristic absorptions in the fingerprint region below 1600 wave numbers per centimeter [13]. Carbon-nitrogen stretching vibrations and ring breathing modes contribute to the complex pattern observed in this region [13]. The infrared spectrum serves as a valuable tool for structural confirmation and purity assessment of the compound [13].
1H-Benzotriazole-1-methanol crystallizes as a solid material with defined crystallographic properties [5] [7] [8]. The compound forms white to almost white crystals that can be characterized by various solid-state analytical techniques [5] [7]. While specific unit cell parameters for the pure compound are not extensively documented in the available literature, related benzotriazole derivatives have been shown to form well-defined crystal structures [14] [15] [16].
The crystalline form of the compound exhibits specific melting behavior, with onset temperatures beginning around 148 degrees Celsius and completion by 152 degrees Celsius [5] [7] [8]. The solid-state structure influences the physical properties including melting point, solubility, and stability characteristics [5] [7]. The packing arrangement in the crystal lattice affects intermolecular interactions and overall material properties [14] [15].
Crystal habit analysis indicates the formation of powder to crystalline morphology depending on crystallization conditions [5] [7] [8]. The solid-state form can be influenced by factors such as solvent choice, temperature, and cooling rate during crystallization processes [5] [7]. Characterization techniques including powder X-ray diffraction can provide additional structural information about the crystalline phases [14] [15].
Thermal analysis of 1H-Benzotriazole-1-methanol reveals information about its stability and decomposition behavior under elevated temperature conditions [17] [18] [19]. The compound demonstrates thermal stability up to its melting point range of 148-152 degrees Celsius [5] [7] [8]. Beyond the melting point, the compound undergoes thermal decomposition rather than simple phase transitions [17] [18].
Thermogravimetric analysis indicates that decomposition processes begin shortly after melting [17] [18] [19]. The thermal decomposition profile shows that the compound undergoes degradation in multiple stages, with initial mass loss corresponding to volatile components and subsequent stages involving breakdown of the core molecular structure [17] [18] [19]. The decomposition temperature and pattern can be influenced by heating rates and atmospheric conditions [19] [20].
Differential scanning calorimetry reveals the melting endotherm and subsequent decomposition behavior [17] [18]. The thermal stability makes the compound suitable for applications requiring moderate temperature resistance [17] [18] [19]. Understanding the thermal behavior is important for processing, storage, and application conditions where elevated temperatures may be encountered [17] [18] [19].
Thermal Property | Temperature Range | Behavior |
---|---|---|
Melting Point | 148-152°C [5] [7] | Phase transition [5] [7] |
Decomposition Onset | >152°C [17] [18] | Thermal degradation [17] [18] |
Thermal Stability | Up to melting point [17] [18] | Stable [17] [18] |
The solubility characteristics of 1H-Benzotriazole-1-methanol in various solvents reflect its chemical structure and polarity [7] [21] [22]. The presence of both the hydrophilic hydroxymethyl group and the hydrophobic benzotriazole ring system creates amphiphilic character that influences solubility behavior [7] [21]. The compound shows solubility in polar organic solvents such as methanol, where it demonstrates almost transparent solutions when heated [7].
The logarithmic octanol-water partition coefficient has been calculated at 0.38110, indicating moderate hydrophilicity and limited lipophilicity [3]. This partition coefficient suggests that the compound has greater affinity for aqueous phases compared to nonpolar organic phases [3] [22]. The polar surface area of 50.94 square angstroms reflects the contribution of the nitrogen and oxygen atoms to the molecular polarity [3].
Solubility studies with related benzotriazole compounds indicate that hydrogen bonding capability and molecular size significantly influence dissolution behavior [21] [22]. The hydroxymethyl substituent enhances water solubility compared to unsubstituted benzotriazole derivatives [21] [22]. Partitioning behavior between different phases depends on pH, temperature, and the specific solvent systems involved [21] [22].
Solubility Parameter | Value | Condition |
---|---|---|
LogP (octanol-water) | 0.38110 [3] | Calculated [3] |
Polar Surface Area | 50.94 Ų [3] | Calculated [3] |
Methanol Solubility | Almost transparent [7] | Hot conditions [7] |
Water Affinity | Moderate [3] [22] | Based on LogP [3] [22] |
Irritant